An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
Molecular Structure and Key Features
The chemical structure of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol combines a bulky, lipophilic cyclohexylethyl substituent with the polar, heterocyclic 1,3,4-oxadiazole-2-thiol core. This combination of features is expected to influence its solubility, membrane permeability, and interactions with biological macromolecules.
Figure 2. Proposed synthesis workflow for 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocol
Step 1: Esterification of 3-Cyclohexylpropanoic Acid
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To a solution of 3-cyclohexylpropanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-cyclohexylpropanoate.
Step 2: Synthesis of 3-Cyclohexylpropanehydrazide
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Dissolve methyl 3-cyclohexylpropanoate in ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture for 8-12 hours.
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Monitor the formation of the hydrazide by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol.
Step 3: Cyclization to form 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
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To a solution of 3-cyclohexylpropanehydrazide in ethanol, add potassium hydroxide and carbon disulfide.
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Reflux the mixture for 10-14 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
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The precipitated solid is filtered, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol, based on computational models and data from analogous compounds. [6]
| Property | Predicted Value | Method of Prediction/Reference |
|---|---|---|
| Molecular Formula | C10H16N2OS | - |
| Molecular Weight | 212.31 g/mol | - |
| Melting Point | 150-170 °C | Based on similar 5-alkyl-1,3,4-oxadiazole-2-thiols |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols | Based on the lipophilic cyclohexylethyl group and polar oxadiazole-thiol core |
| pKa | ~5-6 (thiol group) | Estimated based on similar heterocyclic thiols |
| LogP | ~2.8 - 3.5 | Computational prediction (e.g., XLogP3) |
Spectroscopic Characterization
The structural elucidation of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on characteristic signals observed for similar 1,3,4-oxadiazole-2-thiol derivatives. [5][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
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δ 13.0-15.0 ppm (s, 1H): A broad singlet corresponding to the thiol (-SH) proton, which is often exchangeable with D₂O.
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δ 2.8-3.0 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the oxadiazole ring (-CH₂-oxadiazole).
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δ 1.6-1.8 ppm (m, 2H): A multiplet for the methylene protons adjacent to the cyclohexyl ring (-CH₂-cyclohexyl).
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δ 0.8-1.9 ppm (m, 11H): A complex series of multiplets for the protons of the cyclohexyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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δ ~175-180 ppm: Carbonyl-like carbon of the C=S group in the thione tautomer.
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δ ~160-165 ppm: Carbon atom of the oxadiazole ring attached to the cyclohexylethyl group.
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δ ~30-40 ppm: Methylene carbons of the ethyl chain.
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δ ~25-35 ppm: Carbons of the cyclohexyl ring.
FT-IR (Fourier-Transform Infrared) Spectroscopy
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~3100-3200 cm⁻¹: N-H stretching (from the tautomeric thione form).
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~2550-2600 cm⁻¹: S-H stretching (from the thiol form). [5]* ~1600-1650 cm⁻¹: C=N stretching of the oxadiazole ring. [9]* ~1300-1350 cm⁻¹: C=S stretching.
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~1020-1070 cm⁻¹: C-O-C stretching of the oxadiazole ring.
Mass Spectrometry (MS)
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Expected [M]+ peak: m/z = 212.1034 (for C10H16N2OS). High-resolution mass spectrometry would be crucial for confirming the elemental composition.
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Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the cyclohexylethyl side chain and cleavage of the oxadiazole ring.
Biological Significance and Drug Development Perspective
The 1,3,4-oxadiazole-2-thiol scaffold is a versatile pharmacophore with a wide range of biological activities. [1][2]The presence of the lipophilic cyclohexylethyl group in 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol is likely to enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy.
Potential Therapeutic Applications:
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Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains. [7][10]The thiol group can chelate with metal ions essential for microbial enzyme function.
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Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX). [1]* Anticancer Activity: Certain derivatives have shown promising cytotoxic effects against various cancer cell lines. [4]The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key signaling pathways.
Conclusion
5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol represents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and the expected spectroscopic data for its characterization. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2025). Vertex AI Search.
- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE - PharmaTutor. (2013).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). SpringerLink.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
- 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol | C8H12N2OS | CID 3803233 - PubChem. (n.d.). PubChem.
- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.).
-
5-Furan-2ylo[2][4][7]xadiazole-2-thiol, 5-Furan-2yl-4H [1][4][7]triazole-3-thiol and Their Thiol-Thione Tautomerism. (2004). MDPI.
- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Journal of Applied Organometallic Chemistry.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (2014). PubMed.
- Design, Synthesis, Characterization, and In Silico Anti-Inflammatory Activity Evaluation of New 1,3,4-Oxadiazole Thiol Derivatives. (2023).
- Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. (2019).
- Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. (n.d.).
- Oxadiazole: Synthesis, characterization and biological activities. (2012). Semantic Scholar.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- 1,3,4-Oxadiazole-2-thiol | C2H2N2OS | CID 12821434 - PubChem. (n.d.). PubChem.
- 5-Phenyl-1,3,4-oxadiazole-2-thiol - PubChem. (n.d.). PubChem.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol | C8H12N2OS | CID 3803233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijari.org [ijari.org]
- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 10. mdpi.com [mdpi.com]
